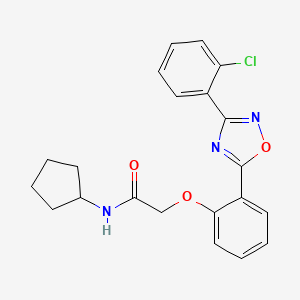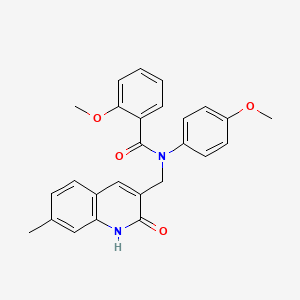
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, also known as HM-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which are indicators of oxidative stress. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6. Furthermore, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments include its low toxicity, its ability to modulate various signaling pathways, and its potential therapeutic properties. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in animal and human trials.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its efficacy and safety in animal and human trials. Furthermore, this compound could be studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the development of new derivatives of this compound could be explored to improve its therapeutic properties.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form this compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-9-19-15(10-13)11-16(20(24)21-19)12-22(14(2)23)17-5-7-18(25-3)8-6-17/h4-11H,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAZOTZTBOWPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325732 | |
| Record name | N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
510739-02-3 | |
| Record name | N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)
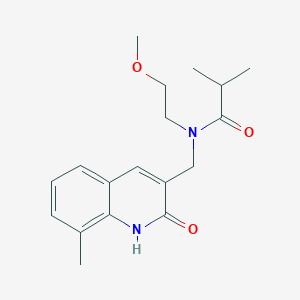
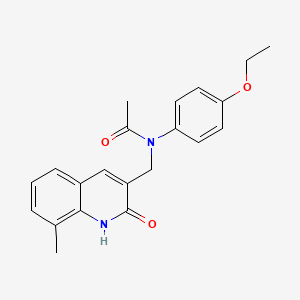
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)

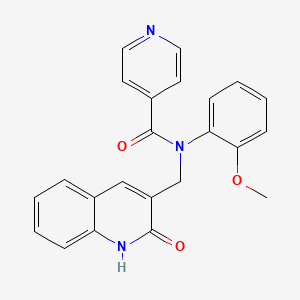
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
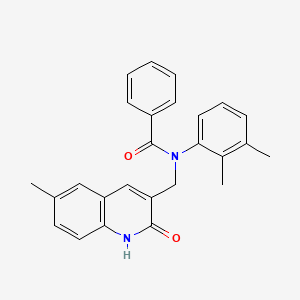
![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
